Lipophilicity Advantage vs. Regioisomers
The 3-amino-5-chloro-2-methyl substitution pattern of 5-chloro-2-methylpyridin-3-amine yields a calculated LogP of approximately 1.63, which is lower than the LogP of 2.21 reported for its regioisomer, 2-chloro-5-methylpyridin-3-amine . This difference in lipophilicity is critical for optimizing a molecule's drug-likeness, membrane permeability, and solubility profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.63 |
| Comparator Or Baseline | 2-chloro-5-methylpyridin-3-amine (2.21) |
| Quantified Difference | Δ LogP = -0.58 |
| Conditions | Calculated values from computational chemistry data (e.g., ChemScene, Kuujia). |
Why This Matters
A lower LogP value can be a decisive factor in avoiding overly lipophilic compounds that suffer from poor aqueous solubility, high metabolic clearance, and promiscuous binding, making this specific regioisomer a more favorable starting point for lead optimization.
